

An In-depth Technical Guide to the Chemical Structure and Properties of Terphenyllin

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Compound of Interest		
Compound Name:	Terphenyllin	
Cat. No.:	B1681270	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin is a naturally occurring p-terphenyl metabolite first isolated from the fungus Aspergillus candidus. As a member of the polyphenyl class of compounds, it has garnered significant interest within the scientific community due to its diverse biological activities. These activities include cytotoxic effects against various cancer cell lines, α-glucosidase inhibition, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Terphenyllin**, along with detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Identifiers

Terphenyllin is a para-terphenyl, which is a molecule composed of three benzene rings connected in a linear fashion at positions 1 and 4. The central benzene ring of **Terphenyllin** is substituted with two methoxy groups and one hydroxy group, while the two outer phenyl groups each contain a hydroxyl group.[1]

IUPAC Name: 2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol[1]

Synonyms: [1,1':4',1"-Terphenyl]-2',4,4"-triol, 3',6'-dimethoxy-[2]



2D Structure:

Caption: 2D Chemical Structure of **Terphenyllin**.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **Terphenyllin** is provided in the tables below. It is important to note that some specific experimental values for **Terphenyllin** are not readily available in the literature. In such cases, data for the parent compound, p-terphenyl, or closely related analogs are provided for reference and are clearly indicated.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C20H18O5	[1]
Molecular Weight	338.35 g/mol	[1]
CAS Number	52452-60-5	[2]
Appearance	White solid	[3]
Melting Point	Not available for Terphenyllin. For o-terphenyl: 58-59 °C	[4]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[3]

Spectroscopic Data



Spectroscopy	Data	Reference
¹ H NMR	Specific chemical shifts for Terphenyllin are not readily available in a consolidated table. General regions for protons on aromatic rings are expected between 6.5-9.5 ppm. Protons of methoxy groups would appear further upfield.	[5]
¹³ C NMR	A spectrum is available on SpectraBase, but requires an account to view the full data.	[6]
FT-IR	Specific peak assignments for Terphenyllin are not readily available. Expected peaks would include O-H stretching (broad, ~3200-3600 cm ⁻¹), C-H stretching (aromatic, ~3000-3100 cm ⁻¹ ; aliphatic, ~2850-3000 cm ⁻¹), C=C stretching (aromatic, ~1450-1600 cm ⁻¹), and C-O stretching (~1000-1300 cm ⁻¹).	[7][8][9][10]
UV-Vis	Not available for Terphenyllin. For the parent p-terphenyl, characteristic absorption bands are observed at approximately 259 nm, 330 nm, and 384 nm.	[11][12]







Precursor m/z: 339.122

[M+H]⁺. Top 5 Peaks (MS2):

Mass Spectrometry (LC-MS) 292.074890, 307.097504, [1]

276.079529, 263.070679,

247.077393.

Biological Activities and Signaling Pathways

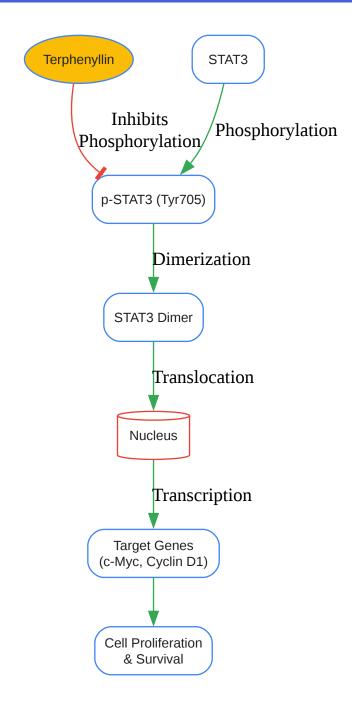
Terphenyllin has been shown to exhibit a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Terphenyllin demonstrates significant cytotoxic effects against various cancer cell lines, including gastric and pancreatic cancer.[13][14] Its anti-cancer mechanisms are primarily attributed to the inhibition of the STAT3 signaling pathway and the induction of apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. **Terphenyllin** has been shown to directly interact with STAT3, inhibiting its phosphorylation at Tyr705.[13][15] This lack of phosphorylation prevents STAT3 dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[16]





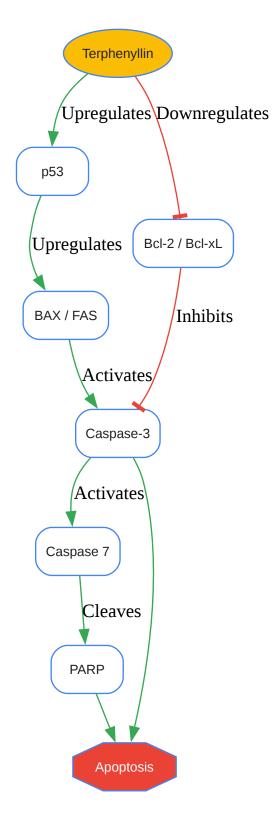
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Caption: **Terphenyllin** inhibits the STAT3 signaling pathway.

Terphenyllin has been demonstrated to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.[14] Studies have shown that **Terphenyllin** treatment leads to an upregulation of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, such as caspase



7, and the cleavage of PARP, culminating in programmed cell death.[14] More recent research has also implicated the p53 signaling pathway in **Terphenyllin**-induced apoptosis and pyroptosis in melanoma cells, where it upregulates BAX and FAS, leading to caspase-3 activation.[17][18][19][20]





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Caption: **Terphenyllin** induces apoptosis via the p53 and intrinsic pathways.

α-Glucosidase Inhibition

Terphenyllin has been identified as a significant inhibitor of α -glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this enzyme, **Terphenyllin** can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.

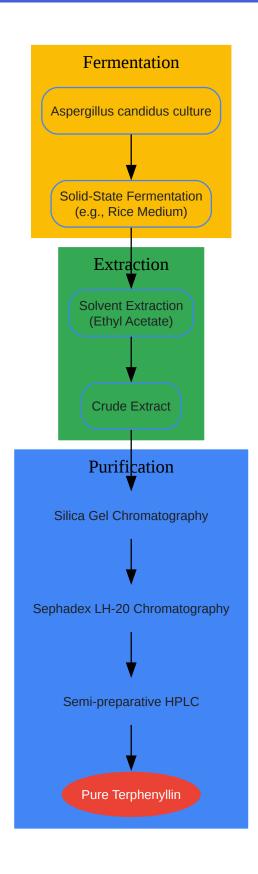
Experimental Protocols

The following sections provide detailed methodologies for the isolation of **Terphenyllin** from its natural source and for the in vitro evaluation of its biological activities.

Isolation of Terphenyllin from Aspergillus candidus

This protocol describes a general procedure for the isolation and purification of **Terphenyllin** from a fungal culture.





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Caption: General workflow for the isolation of **Terphenyllin**.



1. Fungal Fermentation:

- Prepare a solid rice medium in Erlenmeyer flasks and sterilize.
- Inoculate the sterile medium with a seed culture of Aspergillus candidus.
- Incubate the flasks under static conditions at room temperature for approximately 35 days.

2. Extraction:

- Extract the fermented solid medium three times with ethyl acetate (EtOAc).
- Combine the EtOAc extracts and concentrate under vacuum to yield the crude extract.
- 3. Purification:
- Subject the crude extract to column chromatography on silica gel.
- Further purify the resulting fractions using Sephadex LH-20 column chromatography.
- The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Terphenyllin**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

- Cancer cell line of interest
- 96-well plates
- **Terphenyllin** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Terphenyllin** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay measures the ability of **Terphenyllin** to inhibit the activity of α -glucosidase.

Materials:

- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Terphenyllin stock solution
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na₂CO₃) solution

Procedure:



- Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, α-glucosidase solution, and various concentrations of **Terphenyllin**. Include a control without the inhibitor.
- Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
- Initiation of Reaction: Add the pNPG substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 20 minutes.
- Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.
- Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
- Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

Terphenyllin is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to inhibit cancer cell growth through the modulation of key signaling pathways like STAT3 and apoptosis highlights its potential for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various therapeutic areas.

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References

- 1. Terphenyllin | C20H18O5 | CID 100437 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. usbio.net [usbio.net]

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- 4. O-Terphenyl | C18H14 | CID 6766 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Terphenyllin Suppresses Orthotopic Pancreatic Tumor Growth and Prevents Metastasis in Mice [frontiersin.org]
- 15. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 16. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
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